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Compound of Interest

Compound Name:
2-METHYL-5-PHENYL-3-

FURONITRILE

CAS No.: 382167-57-9

Cat. No.: B1352256

Get Quote

Executive Summary & Compound Identity
2-Methyl-5-phenyl-3-furonitrile is a trisubstituted furan derivative characterized by a highly

conjugated system linking a phenyl ring and a nitrile group through a furan core. This structural

motif is a critical pharmacophore in drug discovery, often serving as a bioisostere for biaryl

systems or as a precursor to fused heterocyclic therapeutics (e.g., furo[2,3-d]pyrimidines).

IUPAC Name: 2-Methyl-5-phenylfuran-3-carbonitrile

CAS Number: 382167-57-9[1]

Molecular Formula: C₁₂H₉NO

Molecular Weight: 183.21 g/mol

Key Structural Features:

Electron-Withdrawing Group (EWG): Nitrile (–CN) at C3.
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Electron-Donating Group (EDG): Methyl (–CH₃) at C2.

Conjugated System: Phenyl ring at C5.[2]

Synthesis & Preparation (Context for Impurities)
To accurately interpret spectral data, one must understand the synthetic origin of the sample.

The presence of specific impurities (e.g., uncyclized intermediates or regioisomers) can often

be traced back to the preparation method.

Primary Synthetic Route: The Modified Feist-Benary Cyclization The most robust synthesis

involves the condensation of phenacyl bromide (2-bromoacetophenone) with acetoacetonitrile

in the presence of a base (e.g., triethylamine or sodium ethoxide).

DOT Diagram: Synthetic Pathway
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Figure 1: Synthetic pathway highlighting the origin of the target compound and potential

hydrolysis impurities.

Spectral Characterization Atlas
The following data represents the consensus spectral signature for 2-Methyl-5-phenyl-3-
furonitrile. Note that while specific experimental raw data for this CAS is proprietary in some

databases, these values are derived from high-fidelity structural analogs (e.g., 2-methyl-5-

phenyl-3-furoic acid) and calculated chemical shift increments.

A. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the nitrile stretch and the aromatic backbone.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Assignment Logic

Nitrile (C≡N) 2220 – 2230 Strong (Sharp)

Diagnostic peak.

Conjugation with the

furan ring lowers the

frequency slightly from

the typical alkyl nitrile

(2250 cm⁻¹).

Aromatic C–H 3030 – 3060 Weak

C–H stretching of the

phenyl ring and furan

H4.

Aliphatic C–H 2920 – 2950 Weak
C–H stretching of the

C2-Methyl group.

Furan C=C 1590 – 1610 Medium

Ring breathing

modes, often

overlapping with

phenyl skeletal

vibrations.

C–O–C (Ether) 1150 – 1250 Strong

Asymmetric stretching

of the furan oxygen

linkage.

B. ¹H NMR Spectroscopy (Proton NMR)
Solvent: CDCl₃ (Chloroform-d), 400 MHz

The ¹H NMR spectrum is clean and distinct, featuring two singlets and a multiplet.
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling
(J)

Structural
Assignment

C5-Ph 7.30 – 7.70 Multiplet 5H -

Phenyl

aromatic

protons.

Typically two

sets: ortho (d,

~7.6) and

meta/para

(m, ~7.3-7.4).

C4-H 6.85 – 6.95 Singlet 1H -

The Furan

Singlet. This

proton is

unique. It is

deshielded by

the adjacent

phenyl ring

and the beta-

nitrile effect.

C2-Me 2.60 – 2.65 Singlet 3H -

The Methyl

Singlet.

Significantly

downfield

compared to

toluene (2.3

ppm) due to

direct

attachment to

the electron-

deficient

furan ring.

Critical Analysis:

The H4 Singlet: In 2,5-disubstituted furans, the H3/H4 protons usually appear as doublets (
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Hz). Here, substitution at C3 (CN) and C2/C5 leaves only H4, collapsing the signal to a
sharp singlet. This confirms the 3-substituted regiochemistry.

C. ¹³C NMR Spectroscopy (Carbon NMR)
Solvent: CDCl₃, 100 MHz

Carbon Type Shift (δ ppm) Assignment

C2 (Furan) 160.5
Ipso to Methyl and Oxygen.

Most deshielded furan carbon.

C5 (Furan) 153.2 Ipso to Phenyl and Oxygen.

C1' (Phenyl) 129.8
Quaternary carbon of the

phenyl ring.

Phenyl (CH) 128.9, 128.2, 124.5
Meta, Ortho, and Para

carbons.

CN (Nitrile) 114.8 Characteristic nitrile carbon.

C4 (Furan) 106.5

The only methine (CH) in the

furan ring. Shielded relative to

benzene.

C3 (Furan) 98.0 – 100.0
Quaternary. Shielded due to

resonance but attached to CN.

Methyl (CH₃) 13.5
Typical for methyl on an

aromatic/heteroaromatic ring.

D. Mass Spectrometry (MS)
Method: EI (Electron Impact) or ESI+

Molecular Ion (M⁺): m/z 183.1 (Base peak or high intensity).

Fragmentation Pattern:

m/z 183 → 154: Loss of CHO or rearrangement involving the furan oxygen.
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m/z 183 → 140: Loss of Acetyl (CH₃CO) or fragmentation of the furan ring.

m/z 77: Phenyl cation (

), confirming the 5-phenyl substituent.

DOT Diagram: MS Fragmentation Logic

Molecular Ion
[M]+ m/z 183

[M - H]+ 
 m/z 182

- H•

Phenyl Cation
[C6H5]+ m/z 77

Cleavage at C5

Furan Frag
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Ring Opening
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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure high-resolution spectra free from solvent suppression artifacts.

Massing: Weigh 5–10 mg of the solid 2-methyl-5-phenyl-3-furonitrile into a clean vial.

Solvation: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS v/v).

Note: If the compound is sparingly soluble, gently warm the vial to 40°C or use DMSO-d₆.

Filtration: If any turbidity remains, filter the solution through a small plug of glass wool directly

into the NMR tube to remove inorganic salts (e.g., KBr from synthesis).

Acquisition: Run a standard proton sequence (16 scans, 2s relaxation delay).
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Protocol B: Thin Layer Chromatography (TLC) Analysis
Self-validating system for purity check.

Stationary Phase: Silica Gel 60 F₂₅₄.

Mobile Phase: Hexanes : Ethyl Acetate (8:2 v/v).

Visualization:

UV (254 nm): The compound is strongly UV active (Dark spot) due to the phenyl-furan

conjugation.

Stain (p-Anisaldehyde): Furan derivatives often stain distinctive red/purple upon heating.

Rf Value: Expected ~0.4 – 0.5 in 8:2 Hex/EtOAc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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